HaloTag Succinimidyl Ester O2 Ligand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HaloTag Succinimidyl Ester O2 Ligand is a versatile chemical reagent used primarily in molecular biology for bioconjugation. This compound features a reactive succinimidyl ester group that readily reacts with primary amines present in various biomolecules, including proteins, antibodies, and nucleic acids. This reaction forms a stable amide bond, covalently linking the ligand to the target molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of HaloTag Succinimidyl Ester O2 Ligand involves the synthesis of a reactive succinimidyl ester group connected to an alkyl chloride separated by an ethylene glycol repeat (O2). The ligand can be successfully conjugated to any reporter group, protein, or nucleic acid derivative containing an amine, forming stable amide bond linkages .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated chemical reactors. The process includes the preparation of stock solutions in solvents like DMSO or DMF, followed by the addition of the ligand to the target biomolecule solution under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group reacts with primary amines (NH2) present in biomolecules, forming stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, DMSO, and DMF. The reactions are typically carried out under physiological conditions, ensuring rapid and specific covalent bond formation.
Major Products Formed
The major products formed from these reactions are stable amide bond linkages between the this compound and the target biomolecule, such as proteins, antibodies, or nucleic acids.
Scientific Research Applications
HaloTag Succinimidyl Ester O2 Ligand has a wide range of scientific research applications:
Protein Labeling: Used for site-specific labeling of proteins in living cells and in vitro, facilitating the study of protein dynamics and functions.
Imaging: Enables imaging of live or fixed mammalian cells expressing HaloTag protein or protein fusions.
Protein Purification: Assists in the isolation and purification of proteins by forming stable covalent bonds with target proteins.
Bioconjugation: Facilitates the covalent attachment of various probes to biomolecules, aiding in the study of protein-protein and protein-DNA interactions.
Biomedical Applications: Used in in vivo molecular imaging and single-molecule studies.
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines present in biomolecules. This reaction forms a stable amide bond, covalently linking the ligand to the target molecule. The ligand crosses the cell membrane and binds to the HaloTag fusion protein, enabling various downstream applications .
Comparison with Similar Compounds
Similar Compounds
HaloTag Succinimidyl Ester O4 Ligand: Contains a reactive succinimidyl ester group connected to an alkyl chloride separated by three ethylene glycol repeats (O4).
HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat (O2).
HaloTag Amine O4 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by three ethylene glycol repeats (O4).
Uniqueness
HaloTag Succinimidyl Ester O2 Ligand is unique due to its specific structure, which allows for rapid and specific covalent bond formation under physiological conditions. This ligand is particularly useful for applications requiring stable amide bond linkages with primary amines in biomolecules.
Properties
Molecular Formula |
C18H29ClN2O7 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C18H29ClN2O7/c19-9-3-1-2-4-11-26-13-14-27-12-10-20-15(22)5-8-18(25)28-21-16(23)6-7-17(21)24/h1-14H2,(H,20,22) |
InChI Key |
DUVJEQSANZTBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.